molecular formula C20H39NaO6S B13778072 Sodium 10-acetoxy-1-octyldecyl sulphate CAS No. 65150-90-5

Sodium 10-acetoxy-1-octyldecyl sulphate

Cat. No.: B13778072
CAS No.: 65150-90-5
M. Wt: 430.6 g/mol
InChI Key: WHMNEHNTCGNPEU-UHFFFAOYSA-M
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Description

Sodium 10-acetoxy-1-octyldecyl sulphate: is a chemical compound with the molecular formula C20H39NaO6S and a molar mass of 430.57483 g/mol . It is an anionic surfactant, which means it has surface-active properties and can lower the surface tension of liquids. This compound is used in various industrial and research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 10-acetoxy-1-octyldecyl sulphate typically involves the esterification of 10-hydroxy-1-octyldecanol with acetic anhydride to form 10-acetoxy-1-octyldecanol. This intermediate is then sulfonated using chlorosulfonic acid or sulfur trioxide to produce the corresponding sulfonic acid. Finally, neutralization with sodium hydroxide yields this compound .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions: Sodium 10-acetoxy-1-octyldecyl sulphate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products:

    Hydrolysis: 10-hydroxy-1-octyldecyl sulphate and acetic acid.

    Oxidation: Various sulfonic acids.

    Substitution: Substituted sulfonates.

Scientific Research Applications

Chemistry: Sodium 10-acetoxy-1-octyldecyl sulphate is used as a surfactant in various chemical reactions to enhance solubility and reaction rates. It is also employed in the synthesis of other complex molecules .

Biology: In biological research, this compound is used to disrupt cell membranes, aiding in the extraction of cellular components. It is also used in the formulation of buffers and reagents for molecular biology experiments .

Medicine: this compound is investigated for its potential use in drug delivery systems due to its surfactant properties, which can enhance the solubility and bioavailability of hydrophobic drugs .

Industry: In industrial applications, this compound is used in detergents, emulsifiers, and dispersants. It is also employed in the formulation of personal care products such as shampoos and body washes .

Mechanism of Action

The mechanism of action of sodium 10-acetoxy-1-octyldecyl sulphate primarily involves its surfactant properties. It reduces the surface tension of liquids, allowing for better mixing and interaction of different phases. In biological systems, it disrupts cell membranes by integrating into the lipid bilayer, leading to increased permeability and cell lysis . This property is exploited in various applications, from molecular biology to drug delivery.

Comparison with Similar Compounds

    Sodium dodecyl sulfate (SDS): Another anionic surfactant widely used in laboratory and industrial applications.

    Sodium tetradecyl sulfate: Used as a sclerosing agent in medical applications.

    Sodium lauryl ether sulfate (SLES): Commonly used in personal care products.

Comparison: Sodium 10-acetoxy-1-octyldecyl sulphate is unique due to its specific ester group, which imparts different solubility and reactivity characteristics compared to other surfactants like sodium dodecyl sulfate and sodium lauryl ether sulfate. Its ability to undergo hydrolysis and oxidation reactions makes it versatile for various applications .

Properties

CAS No.

65150-90-5

Molecular Formula

C20H39NaO6S

Molecular Weight

430.6 g/mol

IUPAC Name

sodium;18-acetyloxyoctadecan-9-yl sulfate

InChI

InChI=1S/C20H40O6S.Na/c1-3-4-5-6-10-13-16-20(26-27(22,23)24)17-14-11-8-7-9-12-15-18-25-19(2)21;/h20H,3-18H2,1-2H3,(H,22,23,24);/q;+1/p-1

InChI Key

WHMNEHNTCGNPEU-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCC(CCCCCCCCCOC(=O)C)OS(=O)(=O)[O-].[Na+]

Origin of Product

United States

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